

N-Methyl-N'-(hydroxy-PEG2)-Cy5 quantum yield

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Compound of Interest

Compound Name: *N-Methyl-N'-(hydroxy-PEG2)-Cy5*

Cat. No.: *B11827087*

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An In-depth Technical Guide on the Spectroscopic Properties of **N-Methyl-N'-(hydroxy-PEG2)-Cy5**

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the fluorescent probe **N-Methyl-N'-(hydroxy-PEG2)-Cy5**, with a primary focus on its quantum yield. As a derivative of the widely-used cyanine dye, Cy5, this compound has been modified with a polyethylene glycol (PEG) linker to enhance its utility in aqueous environments. This modification improves solubility and can reduce non-specific binding, making it a valuable tool in biological imaging, immunoassays, and as a component in more complex molecular constructs like PROTACs (Proteolysis Targeting Chimeras).^{[1][2][3][4]}

This document provides a compilation of known spectroscopic data, a comparative analysis of the quantum yields of related Cy5 compounds, and a detailed experimental protocol for determining fluorescence quantum yield.

Core Spectroscopic Properties

N-Methyl-N'-(hydroxy-PEG2)-Cy5 is a far-red fluorescent dye.^[5] Its fundamental spectroscopic characteristics are dictated by the Cy5 core structure. The terminal hydroxyl group allows for further chemical modification, while the PEG linker enhances hydrophilicity.^{[3][4]}

Spectroscopic Property	Value	Reference
Excitation Maximum (λ_{ex})	~649 nm	[3][4]
Emission Maximum (λ_{em})	~667 nm	[3][4]
Quantum Yield (Φ)	Not explicitly reported. See comparative data below.	

Analysis of Quantum Yield

An experimentally determined fluorescence quantum yield (Φ) for **N-Methyl-N'-(hydroxy-PEG2)-Cy5** is not readily available in published literature. However, by examining the quantum yields of the parent Cy5 dye and other PEGylated derivatives, an expected range can be inferred.

The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For fluorescent probes, a higher quantum yield is often desirable as it corresponds to a brighter signal.

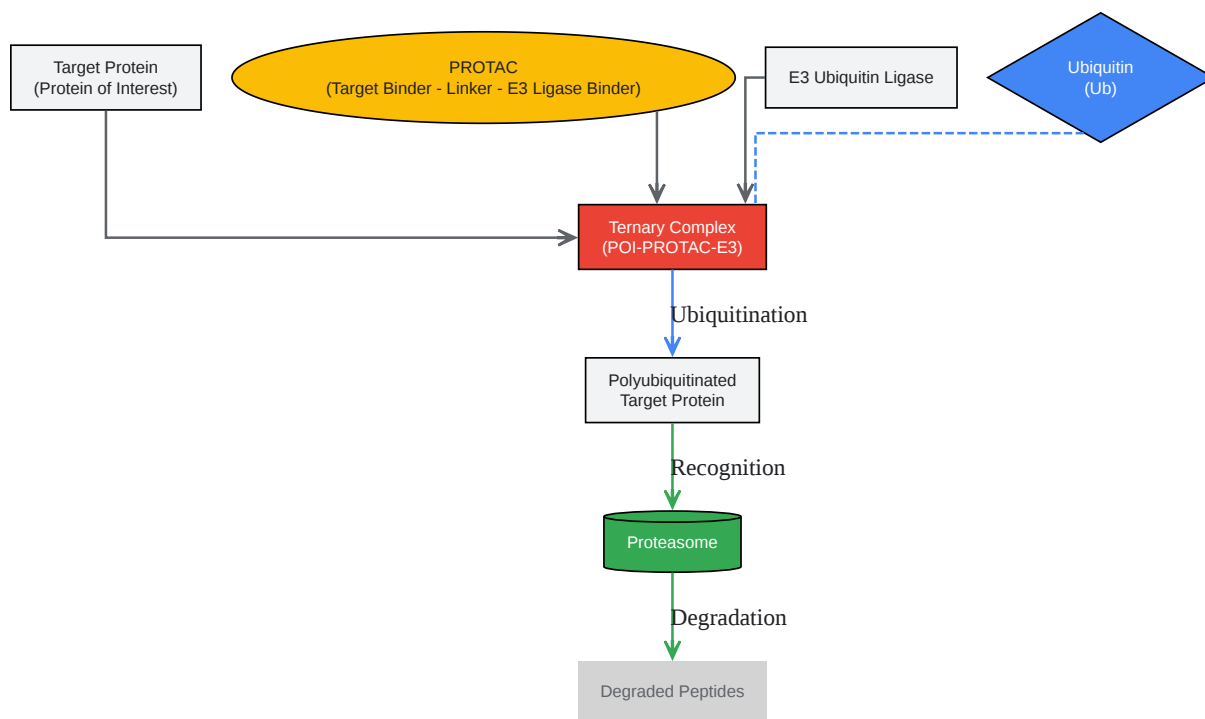
Generally, the quantum yield of Cy5 is around 0.2-0.28 in aqueous solutions.[6][7] However, modifications to the core structure, including the addition of PEG linkers, can influence this value. For instance, one study on a similar PEGylated Cy5 derivative reported a lower quantum yield of 0.07.[8] This suggests that PEGylation may decrease the quantum efficiency compared to the unmodified dye. Conversely, the local environment, such as conjugation to proteins or nucleic acids, can significantly enhance the quantum yield.[9][10]

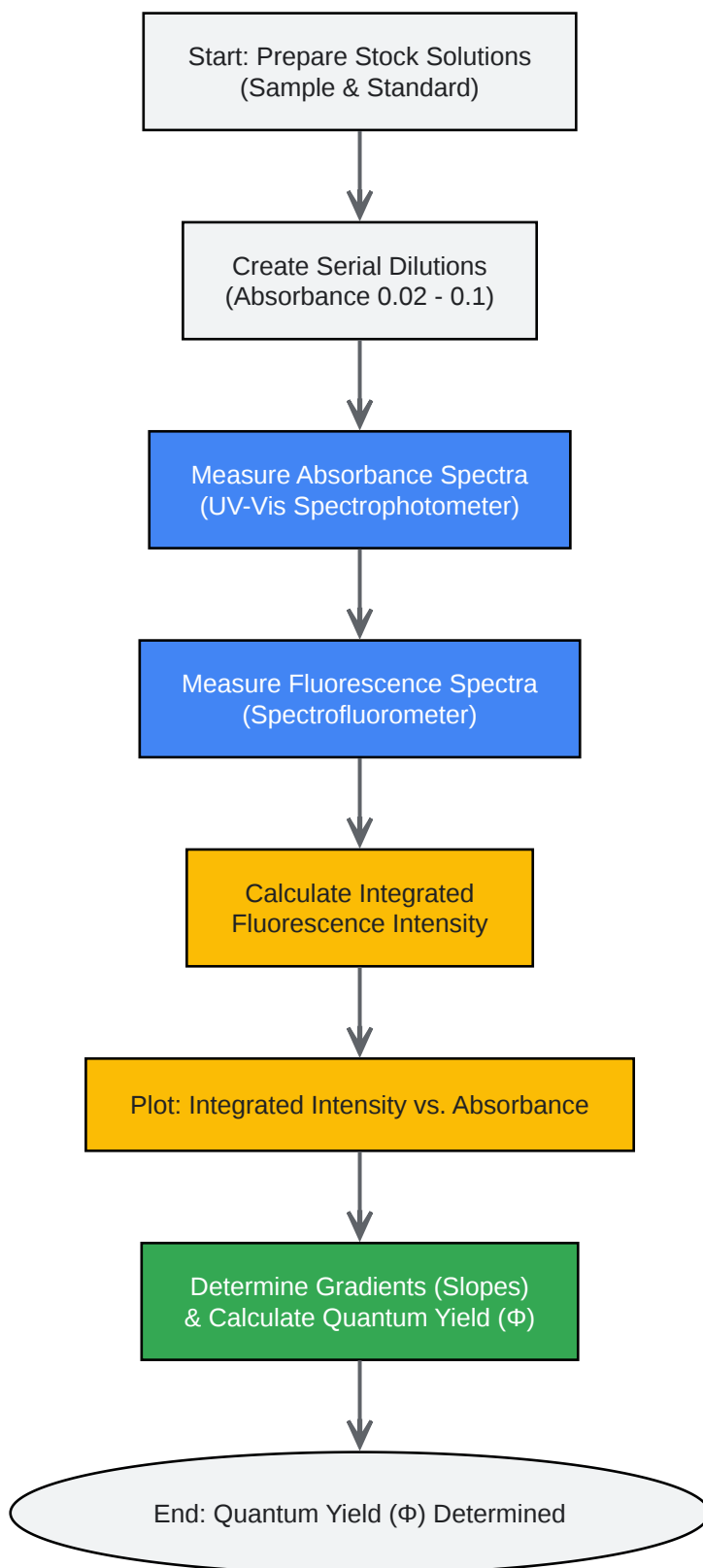
Table of Comparative Quantum Yields for Cy5 and Derivatives

Compound / Condition	Quantum Yield (Φ)	Key Observation	Reference
Standard Cy5	~0.2 - 0.28	Baseline for non-conjugated dye in solution.	[6][7][9]
"Cy5-Peg" (A similar PEGylated derivative)	0.07	PEGylation may lead to a decrease in quantum yield.	[8]
Asymmetric Cy5 dyes (conjugated to IgG)	up to 0.43 (43%)	Protein conjugation can significantly enhance fluorescence.	[9]
Cy5 immobilized in DNA duplex	up to 0.58	A constrained environment can inhibit non-radiative decay, boosting quantum yield.	[10]

Application Workflow: PROTAC-Mediated Protein Degradation

N-Methyl-N'-(hydroxy-PEG2)-Cy5 is described as a PEG-based linker for the synthesis of PROTACs.[1][2] PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. The Cy5 fluorophore can be incorporated to visualize and track the PROTAC molecule.





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